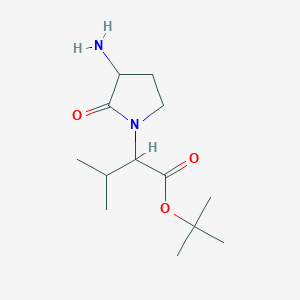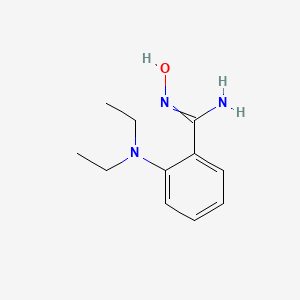
3-Pyridinol, 2-(chloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)pyridin-3-ol is an organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyridin-3-ol typically involves the chloromethylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the pyridine ring. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 2-(Chloromethyl)pyridin-3-ol.
化学反应分析
Types of Reactions
2-(Chloromethyl)pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-3-ol derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include pyridin-3-one or pyridin-3-aldehyde derivatives.
Reduction Reactions: Products include reduced pyridine derivatives or dechlorinated compounds.
科学研究应用
2-(Chloromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Derivatives of 2-(Chloromethyl)pyridin-3-ol have potential therapeutic applications, including as antimicrobial or anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Chloromethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity. The hydroxyl group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine
- 2-Chloromethyl-3-hydroxypyridine
Uniqueness
2-(Chloromethyl)pyridin-3-ol is unique due to the presence of both a chloromethyl and a hydroxyl group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives. The hydroxyl group enhances the compound’s solubility in polar solvents, while the chloromethyl group provides a reactive site for further functionalization.
属性
分子式 |
C6H6ClNO |
|---|---|
分子量 |
143.57 g/mol |
IUPAC 名称 |
2-(chloromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c7-4-5-6(9)2-1-3-8-5/h1-3,9H,4H2 |
InChI 键 |
UMQUDSSPLPWFMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


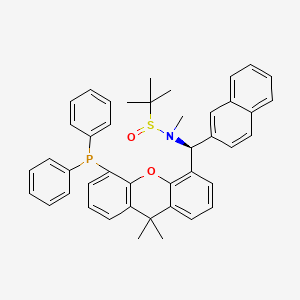


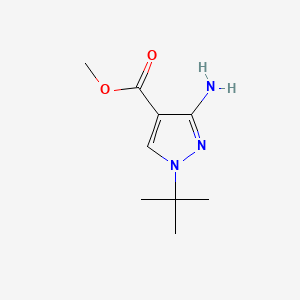
![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)
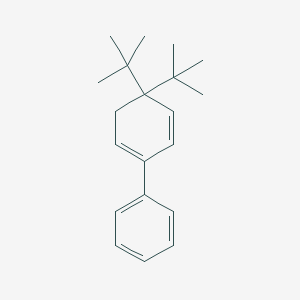
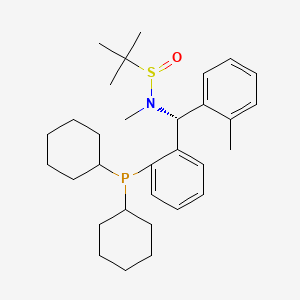
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)


